1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, and computational chemistry. Unfortunately, specific information about the molecular structure of “1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol” is not available .Scientific Research Applications
- The azetidine ring in 1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol serves as a pharmacophore subunit. Researchers have explored its potential as a scaffold for designing novel drugs with diverse biological activities . Further studies could focus on optimizing its pharmacokinetic properties and evaluating its efficacy against specific disease targets.
Medicinal Chemistry and Drug Development
Mechanism of Action
Target of Action
The primary target of 1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol is the Histamine H3 receptor (H3R) . The H3R is a G protein-coupled receptor (GPCR) that regulates the release of several neurotransmitters such as histamine, acetylcholine, serotonin, noradrenaline, and dopamine .
Mode of Action
The compound acts as a partial agonist at the H3R The activation of H3R by this compound can lead to changes in the release of neurotransmitters, potentially affecting various physiological processes .
Biochemical Pathways
The activation of H3R by 1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol can influence several biochemical pathways. These pathways are primarily related to the release and action of neurotransmitters, which can affect processes such as sleep-wake regulation, cognition, and food intake .
Pharmacokinetics
The compound exhibits good metabolic stability and weak activity on cytochrome P450 enzymes . This suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially leading to good bioavailability.
Result of Action
The activation of H3R by this compound can lead to changes in neurotransmitter release, which can in turn affect various physiological processes. For example, in vivo evaluation of a similar compound in a social recognition test in mice revealed an amnesic effect .
Safety and Hazards
Safety and hazard information for a compound is typically provided in its Material Safety Data Sheet (MSDS). This includes information on its toxicity, health effects, first aid measures, storage, disposal, protective equipment, and spill-handling procedures. Unfortunately, this information is not available for "1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol" .
properties
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2-methylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-7(2,10)5-9-3-6(8)4-9/h6,10H,3-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUUFYODLOQWGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CC(C1)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1482146-49-5 |
Source
|
Record name | 1-(3-aminoazetidin-1-yl)-2-methylpropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.